molecular formula C9H12N2O B14881873 5-cyclopentyl-1H-pyrazole-4-carbaldehyde

5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14881873
M. Wt: 164.20 g/mol
InChI Key: INGFYQBUCAZNKD-UHFFFAOYSA-N
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Description

5-cyclopentyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Chemical Reactions Analysis

5-cyclopentyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the pyrazole derivative.

Comparison with Similar Compounds

5-cyclopentyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    5-chloropyrazole-4-carbaldehyde: This compound has a chlorine atom at the 5-position instead of a cyclopentyl group.

    5-methylpyrazole-4-carbaldehyde: This compound has a methyl group at the 5-position.

The uniqueness of this compound lies in its cyclopentyl group, which can impart different steric and electronic properties compared to other substituents. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-cyclopentyl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-6-8-5-10-11-9(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGFYQBUCAZNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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